N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-4-methyl-1,2,5-oxadiazole-3-carboxamide
Description
N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-4-methyl-1,2,5-oxadiazole-3-carboxamide is a complex organic compound known for its diverse applications in various scientific fields. Its intricate molecular structure comprises multiple functional groups that contribute to its unique reactivity and biological activity.
Properties
IUPAC Name |
N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-4-methyl-1,2,5-oxadiazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4/c1-8-12(18-22-17-8)14(19)16-10-5-6-21-13(10)9-3-4-11(20-2)15-7-9/h3-4,7,10,13H,5-6H2,1-2H3,(H,16,19)/t10-,13+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARAQZABIUUMHDT-GXFFZTMASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NON=C1C(=O)NC2CCOC2C3=CN=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NON=C1C(=O)N[C@H]2CCO[C@@H]2C3=CN=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-4-methyl-1,2,5-oxadiazole-3-carboxamide typically involves multi-step organic reactions. The process starts with the formation of the oxadiazole ring, followed by the introduction of the oxolan and methoxypyridinyl groups. Key reaction conditions include controlled temperature, specific pH levels, and the use of catalysts to optimize yield and purity.
Industrial Production Methods: Industrial-scale production leverages continuous flow reactors for enhanced efficiency and consistency. High-throughput screening methods identify optimal conditions for each reaction step, ensuring scalability and cost-effectiveness. Quality control measures are implemented at each stage to maintain the integrity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound undergoes oxidative reactions, typically facilitated by strong oxidizing agents.
Reduction: : It can be reduced under specific conditions, using common reducing agents like lithium aluminum hydride.
Substitution: : Various functional groups in the compound allow for substitution reactions, forming diverse derivatives.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, potassium permanganate.
Reduction: : Sodium borohydride, lithium aluminum hydride.
Substitution: : Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: : Oxidized derivatives with increased functional group diversity.
Reduction: : Reduced forms with simplified structures.
Substitution: : Varied derivatives with altered functional groups.
Scientific Research Applications
Biology: : Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its biochemical properties and potential therapeutic uses.
Medicine: : Explored as a candidate for drug development, particularly for its potential effects on specific molecular targets implicated in various diseases.
Industry: : Utilized in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors, within biological systems. These interactions can modulate biological pathways, leading to various physiological outcomes. The exact mechanism involves binding to active sites, influencing enzymatic activity, or altering receptor conformation, thereby affecting downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-[(2R,3S)-2-(6-chloropyridin-3-yl)oxolan-3-yl]-4-methyl-1,2,5-oxadiazole-3-carboxamide
N-[(2R,3S)-2-(6-ethylpyridin-3-yl)oxolan-3-yl]-4-methyl-1,2,5-oxadiazole-3-carboxamide
Uniqueness: : Compared to its analogs, N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-4-methyl-1,2,5-oxadiazole-3-carboxamide exhibits enhanced stability and reactivity, attributed to the methoxy group. This functional group imparts distinct electronic properties, making the compound particularly valuable in applications requiring high specificity and efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
